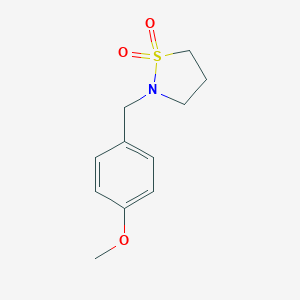

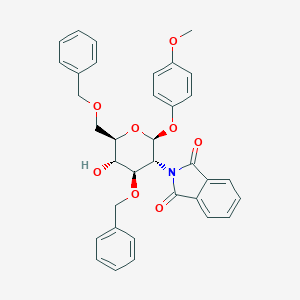

2-(4-甲氧基苄基)异噻唑烷-1,1-二氧化物

描述

The compound 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide is not directly mentioned in the provided papers. However, the papers discuss related compounds that share some structural features, such as the presence of a 4-methoxybenzyl group. For instance, the first paper describes the synthesis and molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole, which includes the p-methoxybenzyl protective group . The second paper discusses the synthesis of various 1,2,4-triazole derivatives starting from a compound that also contains the 4-methoxybenzyl moiety . The third paper involves quantum chemical calculations of a molecule with a methoxy group and a benzyl component, although it is not the same compound as the one of interest .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including protection, deamination, and cyclization reactions. For example, the synthesis of 2-(4-methoxybenzyl)-4-nitro-2H-indazole involves crystallization from a petroleum ether/ethyl acetate mixture . Another synthesis pathway described involves deamination using hypophosphorous acid and sodium nitrite, followed by treatment with various reagents to produce a series of triazole derivatives . These methods provide insight into the potential synthetic routes that could be applied to the synthesis of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide.

Molecular Structure Analysis

The molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole was determined to crystallize in the triclinic space group with specific unit cell parameters . Although this does not directly describe the structure of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide, it suggests that similar compounds can form well-defined crystalline structures, which could be relevant for the compound of interest.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide, but they do describe reactions for structurally related compounds. For instance, the conversion of triazole derivatives into various other compounds through reactions with aromatic aldehydes and formaldehyde is discussed . These reactions could potentially be adapted for the chemical modification of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide are not directly reported, the papers provide some information on related compounds. Quantum chemical calculations, including Density Functional Theory (DFT) methods, were used to optimize the structure and calculate properties such as NMR isotropic shift values, IR data, dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential for a related molecule . These computational methods could be applied to 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide to predict its properties.

科学研究应用

1. 抗关节炎性能

2-(4-甲氧基苄基)异噻唑烷-1,1-二氧化物及其衍生物对环氧合酶-2 (COX-2) 和 5-脂氧合酶 (5-LO) 以及体外白细胞介素-1 的产生表现出有效的抑制作用。这些化合物在各种动物关节炎模型中显示出有效性,表现出抗关节炎特性而无致溃疡活性。化合物 (E)-(5)-(3,5-二叔丁基-4-羟基亚苄基)-2-乙基-1,2-异噻唑烷-1,1-二氧化物 (S-2474) 已被确认为一种有希望的抗关节炎候选药物,目前正在进行临床试验。S-2474 的合成,一种 2-(4-甲氧基苄基)异噻唑烷-1,1-二氧化物的衍生物,涉及 α-甲氧基对苯醌甲基作为关键中间体,为大规模合成提供了一种实用方法 (Inagaki et al., 2000), (Inagaki, 2003), (Inagaki et al., 2002)。

2. 小分子探针发现的文库合成

2-(4-甲氧基苄基)异噻唑烷-1,1-二氧化物可用作合成含三唑衍生物库的支架。利用一键点击/氮杂-迈克尔或点击/OACC 酯化等方案,可以快速生成这些文库,用于分子探针发现中的应用。这展示了该化合物在促进合成广泛的衍生物方面的多功能性,这些衍生物可用于各种科学和医学应用 (Rolfe et al., 2011)。

3. N-取代衍生物的合成

该化合物的用途扩展到外消旋和对映体富集的 N-取代-4-取代异噻唑烷-1,1-二氧化物的合成。这些合成涉及活化基团的关键选择,并已应用于生成一系列衍生物,证明了该化合物在化学合成中的适应性和其产生结构多样分子的潜力 (Cleator et al., 2006)。

属性

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-15-11-5-3-10(4-6-11)9-12-7-2-8-16(12,13)14/h3-6H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINIRYHLSTVCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCCS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443152 | |

| Record name | 2-[(4-Methoxyphenyl)methyl]-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide | |

CAS RN |

158089-76-0 | |

| Record name | 2-[(4-Methoxyphenyl)methyl]-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)

![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B137644.png)

![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)

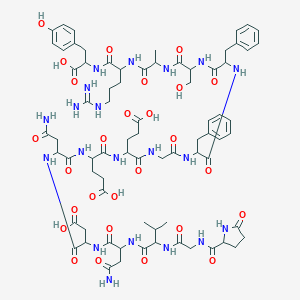

![2-[(3S,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid](/img/structure/B137655.png)